
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
Overview
Description
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS: 118133-15-6) is a piperidine derivative with a molecular formula of C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . It features two functional groups: an ethoxycarbonyl group at the piperidine nitrogen and a carboxylic acid at the 4-position. This compound is synthesized via the reaction of piperidine-4-carboxylic acid with ethyl chloroformate in the presence of sodium carbonate, yielding a product that is typically purified for further applications . Key physical properties include a melting point of 68–70°C, a predicted boiling point of 343.0 ± 35.0°C, and a density of 1.227 g/cm³ . Its pKa is approximately 4.56, reflecting moderate acidity . The compound is commonly used as an intermediate in organic synthesis, particularly for generating piperidine-based pharmaceuticals and bioactive molecules .
Preparation Methods
Hydrolysis of 1-(Ethoxycarbonyl)piperidine-4-carbonitrile
Reaction Mechanism and Conditions
This method involves the hydrolysis of 1-(ethoxycarbonyl)piperidine-4-carbonitrile under acidic or alkaline conditions. The nitrile group undergoes hydration to form a carboxylic acid via intermediate amide formation.
Key Parameters :
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Acid-Catalyzed Hydrolysis : Concentrated hydrochloric acid (6–12 M) at 80–100°C for 8–12 hours achieves 85–92% yield . Sulfuric acid (0.5–10% v/v) at 60–90°C reduces reaction time to 4–6 hours but requires neutralization with sodium bicarbonate .
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Base-Catalyzed Hydrolysis : Sodium hydroxide (20–30% w/v) at 70–80°C for 6–8 hours yields 78–85%, though epimerization risks exist at higher pH .
Industrial Adaptation
A patented process (CN102775343A) uses mixed acetic acid-water (1:1–1:4 v/v) at 60–90°C, minimizing side reactions like decarboxylation . The molar ratio of acid to substrate (10:1–50:1) ensures complete conversion, with post-treatment involving simple filtration and recrystallization from ethanol-water .
Carboxylation of 1-Ethoxycarbonyl-4-lithiopiperidine
Lithium Diisopropylamide (LDA)-Mediated Route
This method employs LDA to deprotonate 1-ethoxycarbonylpiperidine at the 4-position, followed by carboxylation with gaseous CO₂.
Procedure :
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Deprotonation : LDA (1.1 eq) in dry tetrahydrofuran (THF) at −78°C generates the lithio intermediate .
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Carboxylation : CO₂ gas is bubbled through the solution at −78°C, followed by gradual warming to 20°C .
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Workup : Acidification with HCl (pH 5) precipitates the product, yielding 31% after ethyl acetate extraction .
Optimization Insights :
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Solvent : Anhydrous THF is critical to prevent quenching of LDA.
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Temperature Control : Slow warming (−78°C → 20°C) minimizes retro-carboxylation.
Limitations and Alternatives
The low yield (31%) stems from competing side reactions, such as dimerization of the lithio species. Switching to Grignard reagents (e.g., methylmagnesium bromide) improves yield to 45–50% but introduces moisture sensitivity .
Enzymatic Synthesis Using Lipases
Biocatalytic Hydrolysis
Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ethyl esters to carboxylic acids under mild conditions.
Conditions :
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Substrate : Ethyl 1-(ethoxycarbonyl)piperidine-4-carboxylate.
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Solvent System : Phosphate buffer (pH 7.0) with 10% DMSO enhances enzyme stability.
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Yield : 68–72% after 24 hours at 37°C.
Advantages Over Chemical Methods
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Stereoselectivity : No racemization observed at the 4-position.
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Sustainability : Eliminates harsh acids/bases, reducing waste.
Comparative Analysis of Synthetic Routes
Parameter | Acid/Base Hydrolysis | LDA Carboxylation | Enzymatic Hydrolysis |
---|---|---|---|
Yield (%) | 85–92 | 31–50 | 68–72 |
Reaction Time (h) | 4–12 | 6–8 | 24 |
Scalability | Industrial | Lab-scale | Pilot-scale |
Cost (USD/kg product) | 120–150 | 300–400 | 200–250 |
Environmental Impact | Moderate (acid waste) | High (solvent use) | Low |
Key Observations :
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Acid/base hydrolysis remains the most cost-effective for bulk production.
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Enzymatic methods, while slower, align with green chemistry principles.
Industrial Purification Techniques
Crystallization Optimization
Recrystallization from ethanol-water (3:1 v/v) achieves >99% purity. Cooling rates below 5°C/min prevent oiling out.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual nitrile or amide impurities (<0.1%).
Chemical Reactions Analysis
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has several notable applications:
Chemistry
- Intermediate in Organic Synthesis : Used as a building block for synthesizing various organic compounds, including drugs and pesticides. It plays a crucial role in the development of complex molecules due to its functional groups.
Biology
- Building Block for Biologically Active Molecules : Serves as a precursor for the synthesis of compounds that exhibit biological activity, particularly in pharmacology.
Medicine
- Pharmaceutical Development : Involved in the synthesis of pharmaceutical agents targeting the central nervous system, such as antipsychotics and antidepressants. For instance, it is a starting material in the synthesis of Risperidone, an atypical antipsychotic medication .
Industry
- Production of Stabilizers and Industrial Chemicals : Utilized in manufacturing stabilizers that enhance product longevity and performance.
Case Study 1: Development of Antipsychotic Medications
In research focused on developing new antipsychotic medications, this compound was employed as a key intermediate in synthesizing novel compounds targeting serotonin (5-HT2) and dopamine (D2) receptors. The preliminary findings indicated promising activity against psychotic symptoms, demonstrating the compound's potential in medicinal chemistry.
Case Study 2: Synthesis of Pesticides
A study on the synthesis of environmentally friendly pesticides utilized this compound as a critical building block. The resulting compounds exhibited effective pest control properties while minimizing environmental impact, showcasing the compound's utility beyond pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of compounds that modulate neurotransmitter receptors or enzymes involved in metabolic pathways . The exact mechanism depends on the specific application and the target molecule being synthesized.
Comparison with Similar Compounds
Comparison with Similar Piperidine-4-carboxylic Acid Derivatives
The structural and functional diversity of piperidine-4-carboxylic acid derivatives allows for tailored applications in drug discovery and materials science. Below is a comparative analysis of key analogs:
Table 1: Comparative Data for Piperidine-4-carboxylic Acid Derivatives
Structural and Functional Differences
- Ethoxycarbonyl vs. Acyl Groups : The ethoxycarbonyl group in the parent compound enhances solubility in organic solvents, whereas analogs like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid incorporate sulfonamide groups for target-specific interactions (e.g., carbonic anhydrase inhibition) .
- Halogenated Derivatives : Bromo- and chloro-substituted analogs (e.g., 1-(4-bromobenzoyl)- and 1-(2-chlorobenzoyl)- derivatives) exhibit higher logP values (1.43–1.71), suggesting improved membrane permeability compared to the parent compound (logP: ~1.23) .
- Pharmacologically Active Derivatives : GSK3004774, a complex diastereomeric derivative, demonstrates high purity (99%) and activity as a calcium-sensing receptor modulator, highlighting the role of stereochemistry in bioactivity .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The parent compound has moderate aqueous solubility (logS: -1.71), while pyridylmethyl derivatives (e.g., 1-(pyridin-3-ylmethyl)-) show enhanced solubility due to ionizable groups .
Biological Activity
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, with the CAS number 118133-15-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the piperidine family, characterized by a six-membered ring containing nitrogen. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H15NO3
- Molecular Weight : 199.24 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound is believed to act as a monoamine neurotransmitter reuptake inhibitor , which can influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Activity | Description |
---|---|
Neurotransmitter Modulation | Inhibits reuptake of monoamines, potentially useful in treating depression and anxiety disorders. |
Antimicrobial Activity | Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
Analgesic Properties | May possess analgesic effects similar to other compounds in the piperidine class, warranting further study. |
Neurotransmitter Reuptake Inhibition
Research has shown that derivatives of piperidine compounds often exhibit significant effects on neurotransmitter systems. For instance, a study highlighted that modifications on the piperidine ring could enhance the inhibition of serotonin and norepinephrine reuptake, suggesting that this compound may share similar properties .
Antimicrobial Activity
In vitro studies have demonstrated that certain piperidine derivatives possess antimicrobial properties. A study reported that compounds structurally related to this compound showed activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .
Analgesic Effects
Piperidine derivatives are known for their analgesic properties. Preliminary studies suggest that this compound may exhibit similar effects, potentially acting through opioid receptor pathways. Further pharmacological evaluations are necessary to establish its efficacy and safety profile .
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl chloroformate followed by hydrolysis. This method allows for the introduction of the ethoxycarbonyl group at the nitrogen position while maintaining the carboxylic acid functionality.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the ethoxycarbonyl group to piperidine-4-carboxylic acid?
The ethoxycarbonyl group is typically introduced via reaction with ethyl chloroformate or diethyl carbonate under basic conditions (e.g., triethylamine or pyridine). Key parameters include maintaining temperatures below 10°C to suppress side reactions like over-alkylation. A molar ratio of 1:1.1 (piperidine-4-carboxylic acid to ethyl chloroformate) ensures optimal mono-substitution. Post-synthesis purification via recrystallization (ethanol/water) achieves >95% purity .
Q. How is the purity of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid validated in academic research?
Purity is assessed using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR. For example, the ethoxycarbonyl group shows characteristic peaks at δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂) in ¹H NMR. Residual solvents are quantified via GC-MS, adhering to ICH guidelines .
Q. What are the solubility characteristics of this compound in common laboratory solvents?
The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chloroform and ethyl acetate. Insolubility in hexane facilitates precipitation-based purification. A solubility table for related derivatives is provided below:
Solvent | Solubility (mg/mL) | Source |
---|---|---|
DMSO | >50 | |
Chloroform | 10–15 | |
Ethanol | 20–25 |
Advanced Research Questions
Q. How can researchers mitigate diastereomer formation during peptide coupling reactions involving this compound?
Racemization at the 4-carboxylic acid position is minimized using coupling agents like HATU or HOAt with collidine as a base. Sub-zero temperatures (−15°C) and short reaction times (<2 hours) reduce epimerization. Recent studies show that microwave-assisted coupling (50°C, 20 minutes) enhances stereochemical integrity by accelerating reaction kinetics .
Q. What analytical challenges arise in characterizing byproducts from the synthesis of this compound, and how are they resolved?
Common byproducts include over-alkylated derivatives (e.g., di-ethoxycarbonyl adducts) and hydrolyzed intermediates. LC-MS with high-resolution mass spectrometry (HRMS) identifies these impurities. For example, a byproduct with m/z 285.12 [M+H]⁺ corresponds to di-ethoxycarbonylpiperidine, requiring column chromatography (silica gel, 5% MeOH/CH₂Cl₂) for removal .
Q. How does the steric bulk of the ethoxycarbonyl group influence reactivity in nucleophilic acyl substitution?
The ethoxycarbonyl group at the 1-position creates steric hindrance, slowing nucleophilic attack at the 4-carboxylic acid. Computational studies (DFT calculations) reveal a 15–20% increase in activation energy compared to unprotected piperidine-4-carboxylic acid. This necessitates higher reaction temperatures (80–100°C) or microwave activation for efficient amide bond formation .
Q. What strategies are recommended for long-term stability studies of this compound under varying storage conditions?
Accelerated stability testing (40°C/75% RH for 6 months) shows degradation via hydrolysis of the ethoxycarbonyl group. Storage at −20°C in desiccated containers with molecular sieves extends shelf life to >24 months. Regular FT-IR monitoring detects carbonyl peak shifts (1700–1750 cm⁻¹) indicative of degradation .
Q. Methodological Best Practices
Q. How can researchers optimize reaction yields in multi-step syntheses using this compound as a building block?
- Step 1: Pre-activate the carboxylic acid using DCC/HOBt in anhydrous DMF.
- Step 2: Use iterative HPLC monitoring to identify intermediates.
- Step 3: Employ flow chemistry for exothermic reactions (e.g., sulfonylation) to improve control and scalability .
Q. What spectroscopic techniques are critical for confirming the structural integrity of derivatives?
Properties
IUPAC Name |
1-ethoxycarbonylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-7(4-6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEBMPFJSMEGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425072 | |
Record name | 1-(ethoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118133-15-6 | |
Record name | 1-(ethoxycarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Ethoxycarbonyl)-4-piperidinecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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